4-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine
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Overview
Description
4-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine is a complex organic compound that features a fluoropyridine moiety, a pyrrolopyrrole core, and a methylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The fluoropyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluoropyridine moiety can yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
4-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the pyrrolopyrrole core can interact with various biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine is unique due to its combination of a fluoropyridine moiety and a pyrrolopyrrole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O/c1-11-4-16(21-10-20-11)22-6-12-8-23(9-13(12)7-22)17(24)14-2-3-19-5-15(14)18/h2-5,10,12-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCUXPSQVHJQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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